Trispiro(2.0.2.0.2.0)nonane
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Overview
Description
Trispiro(2.0.2.0.2.0)nonane is a unique organic compound with the molecular formula C₉H₁₂ and a molecular weight of 120.1916 g/mol It is characterized by its distinctive structure, which consists of three spiro-connected cyclopropane rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trispiro(2.0.2.0.2.0)nonane typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of cyclopropane derivatives with appropriate reagents to form the spiro-connected structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Trispiro(2.0.2.0.2.0)nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spiro compounds.
Substitution: Substitution reactions can occur at the cyclopropane rings, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine in the presence of light or a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alkanes or alcohols.
Scientific Research Applications
Trispiro(2.0.2.0.2.0)nonane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the properties and reactivity of spiro compounds. Its unique structure makes it a subject of interest in theoretical and computational chemistry.
Medicine: The compound itself may not have direct medicinal applications, but its structural motifs can inspire the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of Trispiro(2.0.2.0.2.0)nonane in chemical reactions involves the interaction of its spiro-connected cyclopropane rings with various reagents. The strain energy in the cyclopropane rings makes them reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Spiro[2.2]pentane: Another spiro compound with two cyclopropane rings.
Spiro[3.3]heptane: Contains three spiro-connected cyclopropane rings but with a different arrangement.
Spiro[4.4]nonane: Features four spiro-connected cyclopropane rings.
Uniqueness: Trispiro(2.0.2.0.2.0)nonane is unique due to its three spiro-connected cyclopropane rings, which impart significant strain energy and reactivity. This makes it an interesting compound for studying the effects of ring strain on chemical reactivity and stability .
Properties
CAS No. |
31561-59-8 |
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Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
trispiro[2.0.24.0.27.03]nonane |
InChI |
InChI=1S/C9H12/c1-2-7(1)8(3-4-8)9(7)5-6-9/h1-6H2 |
InChI Key |
HAIZYAZVYQEJME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3(C24CC4)CC3 |
Origin of Product |
United States |
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